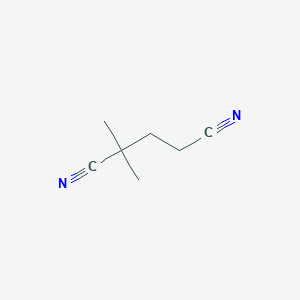

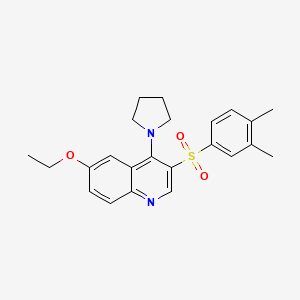

![molecular formula C16H14Cl2N4 B2881664 3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine CAS No. 324008-82-4](/img/structure/B2881664.png)

3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine” is a complex organic molecule that contains a pyridazine ring and a pyrazole ring, both of which are types of aromatic heterocycles . The pyridazine ring is substituted with a 3,5-dimethylpyrazol-1-yl group at the 6-position and a 2,4-dichlorophenylmethyl group at the 3-position.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine and pyrazole rings in separate steps, followed by their connection via a methylene (-CH2-) bridge. The 2,4-dichlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and pyrazole rings, both of which contribute to the compound’s aromaticity. The 2,4-dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the benzene ring .Chemical Reactions Analysis

As an aromatic compound, “3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine” would be expected to undergo electrophilic aromatic substitution reactions. The electron-withdrawing chloro groups on the phenyl ring would make it less reactive towards electrophilic attack, while the electron-donating methyl groups on the pyrazole ring would make it more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polarizable chlorine atoms would likely result in a relatively high boiling point and low water solubility .Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials Development

Research on quinazoline and pyrimidine derivatives, closely related to the core structure of "3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine", demonstrates significant potential in the creation of novel optoelectronic materials. These compounds are used in the synthesis of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, for instance, are explored for their application in nonlinear optical materials and colorimetric pH sensors. Furthermore, pyrimidine derivatives are being investigated for their utility as photosensitizers in dye-sensitized solar cells, highlighting the broad applicability of this chemical framework in the field of optoelectronics and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry Applications

The pyrazole moiety, which is part of the chemical structure , is recognized for its significant role in the development of biologically active compounds. Pyrazole derivatives are extensively utilized in medicinal chemistry due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole appended heterocyclic skeletons, often through methods involving condensation followed by cyclization, provides a template for combinatorial chemistry and the development of new medicinal agents. This underscores the versatility of pyrazole-based compounds in drug discovery and the potential for "3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine" to serve as a precursor or analog in pharmacological research (Dar & Shamsuzzaman, 2015).

Zukünftige Richtungen

The study of novel compounds like “3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine” is a key aspect of medicinal chemistry research. Future work could involve testing this compound for biological activity, studying its mechanism of action, and optimizing its structure for improved potency and selectivity .

Eigenschaften

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4/c1-10-7-11(2)22(21-10)16-6-5-14(19-20-16)8-12-3-4-13(17)9-15(12)18/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUPGLQRSUOPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881581.png)

![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2881582.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2881584.png)

![2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2881585.png)

![2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2881595.png)

![ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2881602.png)

![{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2881604.png)